

Spectroscopic Analysis of N-Cyclohexylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-Cyclohexylaniline*

Cat. No.: *B162150*

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This technical guide provides an in-depth overview of the spectroscopic data for **N-Cyclohexylaniline** (CAS No. 1821-36-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and visual representations to aid in the comprehensive analysis of this compound.

Compound Identification

Identifier	Value
IUPAC Name	N-cyclohexylaniline[1]
CAS Number	1821-36-9[1][2][3]
Molecular Formula	C ₁₂ H ₁₇ N[1][2][3]
Molecular Weight	175.27 g/mol [1][2][3]
Canonical SMILES	C1CCC(CC1)NC2=CC=CC=C2[1]
InChIKey	TXTHKGMZDDTZFD-UHFFFAOYSA-N[1]

Spectroscopic Data

The following sections present the available spectroscopic data for **N-Cyclohexylaniline**. The data is compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

While a complete, publicly available dataset with coupling constants and integrations is not readily available, the expected proton environments of **N-Cyclohexylaniline** are outlined below. The chemical shifts are approximate and based on typical values for similar functional groups.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.2 - 6.6	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.6	Singlet (broad)	1H	N-H proton
~ 3.3	Multiplet	1H	CH-N proton (cyclohexyl)
~ 2.0 - 1.0	Multiplet	10H	Cyclohexyl protons (CH ₂)

Publicly available ¹³C NMR data from MCB Manufacturing Chemists, Norwood, Ohio, indicates the presence of distinct carbon signals for the aromatic and aliphatic portions of the molecule.

[1] The expected chemical shifts are as follows:

Chemical Shift (δ) ppm	Assignment
~ 148	C (aromatic, attached to N)
~ 129	CH (aromatic)
~ 117	CH (aromatic)
~ 113	CH (aromatic)
~ 52	CH (cyclohexyl, attached to N)
~ 33	CH ₂ (cyclohexyl)
~ 26	CH ₂ (cyclohexyl)
~ 25	CH ₂ (cyclohexyl)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **N-Cyclohexylaniline**, as a liquid film, would typically be acquired. The following table lists the expected characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group
~ 3400	N-H Stretch
~ 3050	Aromatic C-H Stretch
2925, 2850	Aliphatic C-H Stretch
~ 1600, 1500	Aromatic C=C Bending
~ 750, 690	Aromatic C-H Bending (monosubstituted)

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **N-Cyclohexylaniline** results in the formation of a molecular ion and several characteristic fragment ions. Data from a GC-MS analysis indicates the following significant peaks.[\[1\]](#)

m/z	Relative Intensity	Assignment
175	High	$[M]^+$ (Molecular Ion)
132	Highest	$[M - C_3H_7]^+$
118	High	$[M - C_4H_9]^+$
93	Moderate	$[C_6H_5NH_2]^+$
77	Moderate	$[C_6H_5]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A small amount of **N-Cyclohexylaniline** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).
- Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

IR Spectroscopy

- Sample Preparation: For a liquid sample like **N-Cyclohexylaniline**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: A background spectrum of the clean salt plates is acquired to account for any atmospheric or instrumental interferences.

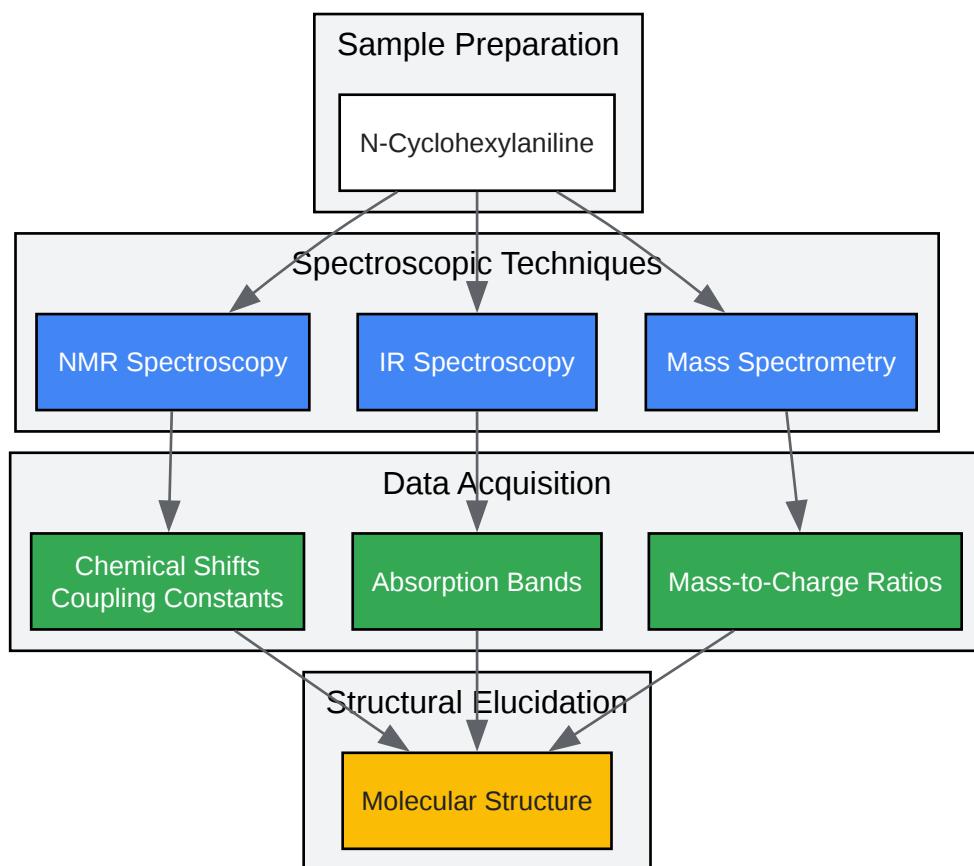
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing the ejection of an electron and the formation of a positively charged molecular ion.
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

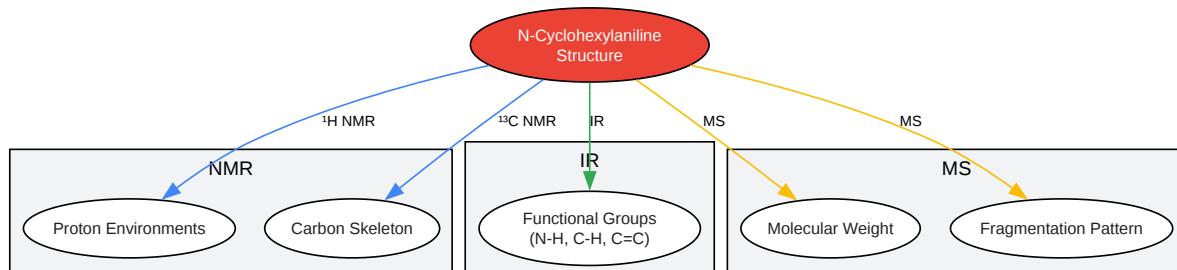
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the techniques and the structural information obtained.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Spectroscopic Data and Structural Correlation.

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References

- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-cyclohexylaniline [chembk.com]
- 3. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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